4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
Description
4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic chromenopyridine derivative characterized by a benzamide moiety linked to a chromeno[4,3-b]pyridin core. The core structure consists of a fused chromene (benzopyran) and pyridine ring system, with a methyl group at position 4 and a ketone at position 5. This compound is of interest in medicinal chemistry due to structural similarities with bioactive chromenopyridine derivatives, though specific pharmacological data remain unexplored in the provided evidence.
Properties
IUPAC Name |
4-butoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-4-13-29-17-11-9-16(10-12-17)23(27)26-20-14-15(2)21-22(25-20)18-7-5-6-8-19(18)30-24(21)28/h5-12,14H,3-4,13H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMIENAZBGYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves multiple steps. One approach to synthesizing the chromeno[4,3-b]pyridin-5-one system, a key component of this compound, includes the cleavage of pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones with binucleophiles . This method employs a regioselective γ-pyrone ring-opening reaction, which allows for the incorporation of heterocycles into the chromeno[4,3-b]pyridin-5-one system
Chemical Reactions Analysis
4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, which can transform the 2H-pyran-2-one unit into a 2,2-dimethyl-2H-pyran unit . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chromeno[4,3-b]pyridin-5-one system.
Scientific Research Applications
This compound has shown potential in various scientific research applications. In chemistry, it serves as a precursor for the synthesis of azacannabinoids, which are of interest due to their structural similarity to tetrahydrocannabinol (THC) . In biology and medicine, the compound’s unique structure may offer insights into the development of new analgesics and other therapeutic agents
Mechanism of Action
The mechanism of action for 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is not fully understood. its structure suggests it may interact with molecular targets similar to those of other chromeno[4,3-b]pyridin-5-one derivatives. These interactions could involve binding to specific receptors or enzymes, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chromenopyridine Derivatives
Chromenopyridine derivatives exhibit diverse biological activities modulated by substituents on the benzamide group and the heterocyclic core. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Features of Analogous Chromenopyridine Derivatives
Key Observations :
Core Heterocycle Variations: The target compound’s chromeno[4,3-b]pyridin core differs from the chromeno[4,3-d]pyrimidine in , where a pyrimidine ring replaces the pyridine.
Substituent Effects: The 4-butoxy group in the target compound enhances lipophilicity compared to the polar dioxopyrrolidinyl group in ’s analog, which may improve membrane permeability but reduce aqueous solubility .
Computational and Experimental Findings
- Physicochemical Properties: The 4-butoxy group balances lipophilicity (logP ~3.5 estimated) and moderate solubility, critical for oral bioavailability. ’s chromenopyrimidine derivative demonstrated favorable drug-like properties (e.g., polar surface area <140 Ų, rotatable bonds <10) in computational models, suggesting analogous chromenopyridines may share similar profiles .
- Bioavailability Predictions :
- The piperidine-phenyl-thioxo derivative () showed predicted oral bioavailability due to optimal LogP and hydrogen-bonding capacity, a benchmark for evaluating the target compound .
Biological Activity
The compound 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a derivative of chromeno-pyridine and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
This compound features a butoxy group, a chromeno-pyridine moiety, and an amide functional group, which contribute to its biological properties.
- Enzyme Inhibition : Research indicates that chromeno-pyridine derivatives can act as inhibitors of various enzymes. For instance, studies have shown that related compounds exhibit inhibitory effects on cholinesterases and cyclooxygenase enzymes, which are crucial in neurodegenerative diseases and inflammatory responses .
- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The presence of the chromene structure is believed to enhance radical-scavenging activities .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
In Vitro Studies
A series of in vitro studies evaluated the biological activity of various chromeno-pyridine derivatives. Key findings include:
- Inhibition of Cholinesterases : The compound exhibited IC50 values suggesting moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 4-butoxy-N-(...) | 10.4 | 7.7 |
| Related Derivative A | 5.4 | 9.9 |
| Related Derivative B | 18.1 | 15.6 |
- Antioxidant Activity : The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent.
Case Studies
- Neuroprotective Effects : A study focused on the neuroprotective effects of similar chromeno-pyridine derivatives found that they could reduce neuronal cell death induced by oxidative stress in vitro, supporting their potential therapeutic use in neurodegenerative diseases .
- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of these compounds through the inhibition of COX-2 activity, which is pivotal in inflammatory pathways .
Q & A
Q. What are the key synthetic pathways for preparing 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the chromeno[4,3-b]pyridine core via cyclization reactions, often using microwave-assisted synthesis or refluxing under inert atmospheres to enhance yield .
- Step 2 : Introduction of the 4-methyl-5-oxo substituent through oxidation or alkylation reactions, with temperature control (e.g., 60–80°C) and catalysts like palladium on carbon .
- Step 3 : Coupling the benzamide moiety via amide bond formation, employing coupling agents such as HATU or DCC in anhydrous solvents (e.g., DMF or acetonitrile) .
Optimization : Solvent selection (polar aprotic solvents improve solubility), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours) are critical. Purity is validated using HPLC and NMR .
Q. What analytical techniques are recommended for structural characterization of this compound?
- X-ray crystallography : For absolute configuration determination, SHELXL (part of the SHELX suite) is widely used for refining crystal structures, especially for chromenopyridine derivatives .
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., butoxy group at C4, chromenopyridine core).
- HRMS : For molecular weight verification (e.g., expected [M+H] ion at m/z 475.18).
- Thermal analysis : DSC to determine melting points (e.g., 215–220°C) and assess crystallinity .
Advanced Research Questions
Q. How do structural modifications of the chromenopyridine core influence biological activity, and what methodologies validate these effects?
- Modifications : Halogenation (e.g., fluoro at C9) or substitution of the benzamide group (e.g., trifluoromethyl) can enhance receptor binding affinity. For example, fluorination improves metabolic stability and glucocorticoid receptor modulation .
- Methodologies :
- In vitro assays :
- Transrepression/transactivation assays : To evaluate anti-inflammatory potential (e.g., inhibition of TNF-α in human whole blood) .
- Enzyme inhibition studies : Kinase or protease assays using fluorescence polarization.
Q. How can researchers resolve discrepancies in biological activity data arising from structural analogs?
- Case study : Azaxanthene analogs (e.g., BMS-776532 vs. BMS-791826) show varying agonist efficacy due to minor structural differences (e.g., methylene homologation).
- Approaches :
- Molecular docking : Compare binding modes in GR ligand-binding domains using software like AutoDock.
- Pharmacokinetic profiling : Assess CYP inhibition and metabolic stability to identify off-target effects .
- Dose-response curves : Validate activity trends across multiple assays (e.g., cytokine inhibition vs. transactivation) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Crystallization conditions :
- Solvent systems : Use mixed solvents (e.g., DMSO/water) for slow evaporation.
- Temperature gradients : Gradual cooling from 40°C to 4°C to promote crystal growth.
- Software tools : SHELXD for phase determination and OLEX2 for structure solution. High-resolution data (<1.0 Å) reduces refinement errors .
Methodological Tables
Q. Table 1. Comparative Yields for Synthesis Routes
| Step | Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Microwave-assisted | DMF | None | 78 | 98.5 |
| 2 | Reflux (N atm) | Toluene | Pd/C | 65 | 97.0 |
| 3 | Room temperature | Acetonitrile | HATU | 85 | 99.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
